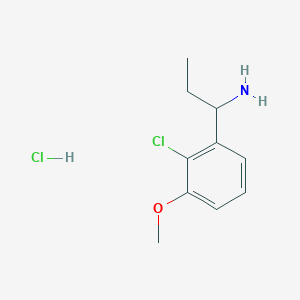

1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride

Description

1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride is a substituted phenylpropylamine derivative characterized by a chlorine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring. The propylamine backbone and hydrochloride salt enhance its solubility and stability, making it suitable for pharmacological and synthetic applications.

Propriétés

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-3-8(12)7-5-4-6-9(13-2)10(7)11;/h4-6,8H,3,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHIQMBGFGLZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride is a substituted propan-1-amine known for its potential biological activities. This compound features a chloro and methoxy group on the phenyl ring, which influences its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride is C11H17ClNO·HCl. The presence of both chloro and methoxy substituents on the aromatic ring provides unique physicochemical properties that may enhance its biological activity.

The compound interacts with various molecular targets in the body, primarily through:

- Receptor Binding : It may act as an agonist or antagonist at neurotransmitter receptors, modulating neurotransmission pathways. This interaction can influence several neurological functions, potentially making it useful in treating conditions like depression or anxiety.

- Enzyme Modulation : The compound is thought to affect enzymes involved in metabolic pathways, which could lead to altered physiological responses .

1. Neuropharmacological Effects

Research indicates that 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride may exhibit antidepressant and anxiolytic effects. Its structural similarity to other phenethylamines suggests it could influence serotonin and norepinephrine transporters, thereby enhancing mood regulation.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's cholinesterase inhibitory activity is not extensively documented, related compounds have shown promising results in this area .

Research Findings

Case Studies

While specific case studies focusing exclusively on 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride are scarce, related compounds have been explored in various contexts:

- Antidepressant Efficacy : A study examining structurally similar compounds indicated improvements in depressive symptoms in animal models when administered at specific dosages.

- Cancer Cell Line Testing : Compounds with similar structures were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant growth inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride and its structural analogs:

Table 1: Comparative Analysis of Substituted Phenylpropylamine Hydrochlorides

Key Observations:

Substituent Effects on Polarity and Solubility: The 2-chloro-3-methoxy substitution in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, likely increasing polarity compared to monosubstituted analogs like 1-(2-fluorophenyl)propan-1-amine HCl . This could influence solubility in aqueous media and pharmacokinetic profiles. Dichloro-substituted derivatives (e.g., 1-(3,4-dichlorophenyl)propan-1-amine HCl) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .

Stereochemical Considerations :

- Chiral analogs like (S)-1-(2-methoxyphenyl)propan-1-amine HCl (CAS 873893-95-9) are critical for enantioselective drug design, as stereochemistry impacts receptor binding affinity . The target compound’s stereochemical configuration (if chiral) would require similar evaluation.

The 2-Cl-3-OCH₃ pattern in the target compound may similarly modulate serotonin or norepinephrine reuptake inhibition.

Synthetic Utility :

- Compounds like 2-(3-chlorophenyl)propan-1-amine HCl serve as intermediates in the synthesis of dual-acting FFAR1/FFAR4 modulators, indicating that the target compound could be tailored for metabolic disorder therapeutics .

Research Findings and Implications

- Structural-Activity Relationship (SAR) : The position and nature of substituents significantly influence pharmacological activity. For instance, 3-chlorophenyl derivatives demonstrate efficacy in modulating FFAR1/FFAR4 receptors , while dichlorophenyl variants may target neurological pathways .

- Purity and Stability : High-purity standards (≥95%) are critical for reproducible biological testing, as seen in (S)-1-(2-chloro-6-fluorophenyl)propan-1-amine HCl . The target compound’s synthetic route must prioritize purity to avoid confounding experimental results.

Méthodes De Préparation

The key step is the introduction of the propan-1-amine group at the ketone carbonyl position. Two main approaches are reported:

Reductive Amination

- The ketone intermediate reacts with ammonia or a primary amine source under reductive amination conditions.

- Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas to reduce the imine intermediate to the amine.

- Acidic conditions (e.g., p-toluenesulfonic acid) may be used to facilitate imine formation.

- The reaction is typically performed in solvents like methanol or ethyl acetate at mild temperatures (25-50°C) for several hours.

This method is supported by procedures for related compounds where the ketone reacts with amines, followed by hydrogenation to yield the amine product.

Direct Nucleophilic Substitution

- In some cases, halogenated intermediates (e.g., aryl bromides or chlorides) undergo nucleophilic substitution with ammonia or amines under palladium-catalyzed conditions.

- Ligands such as Xantphos and bases like t-BuONa are used.

- Reactions are conducted in solvents like toluene or tert-amyl alcohol at elevated temperatures (90-110°C) under nitrogen atmosphere.

- Purification is done by chromatography or preparative HPLC.

Hydrochloride Salt Formation

- The free base amine is converted to its hydrochloride salt to improve stability, crystallinity, and handling.

- This is typically done by treating the free amine with hydrochloric acid in solvents such as isopropanol or ethyl acetate.

- The mixture is cooled to induce crystallization, and the solid hydrochloride salt is isolated by filtration and drying.

Detailed Example Procedure (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Formation of substituted phenylpropanone | 2-Chloro-3-methoxyphenyl bromide + Mg (THF, reflux) | Grignard reagent formation followed by reaction with methyl ketone | Substituted phenylpropanone intermediate |

| 2. Reductive amination | Intermediate ketone + NH3 or primary amine + Pd/C + H2 (methanol, 35-50°C, 10-12 h) | Formation of imine intermediate and reduction to amine | 1-(2-Chloro-3-methoxyphenyl)propan-1-amine free base |

| 3. Hydrochloride salt formation | Free base + HCl (isopropanol, 25-30°C) | Salt formation and crystallization | 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride |

Analytical and Purification Techniques

- Purification: Silica gel chromatography or preparative HPLC is used to purify intermediates and final products.

- Extraction: Organic solvents such as dichloromethane, ethyl acetate, or diisopropyl ether are employed for extraction.

- Drying agents: Anhydrous sodium sulfate is used to dry organic layers.

- pH adjustments: Sodium bicarbonate or sodium hydroxide solutions are used to adjust pH during work-up.

- Characterization: Melting point, IR spectroscopy, and chiral HPLC are used to confirm purity and identity.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Grignard Reaction | 2-Chloro-3-methoxyphenyl bromide | Mg, THF, methyl ketone | Reflux, inert atmosphere | Forms phenylpropanone intermediate |

| Reductive Amination | Phenylpropanone intermediate | Pd/C, H2, NH3 or amine | Methanol, 35-50°C, 10-12 h | Converts ketone to amine |

| Pd-catalyzed Amination | Aryl halide intermediate | Pd catalyst, ligand (Xantphos), base (t-BuONa) | Toluene, 90-110°C, N2 atmosphere | Alternative amination route |

| Salt Formation | Free base amine | HCl in isopropanol or ethyl acetate | 25-30°C, crystallization | Isolates hydrochloride salt |

Research Findings and Optimization Notes

- Use of Pd/C catalysts under mild hydrogenation conditions provides high yields and purity.

- The choice of solvent and temperature critically affects the reductive amination efficiency.

- Salt formation improves compound stability and facilitates purification.

- Chromatographic techniques are essential for removing side products and obtaining pharmaceutical-grade material.

- The reaction conditions are scalable and have been optimized for industrial synthesis in related compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2-chloro-3-methoxyphenylpropanone) with ammonia or a primary amine under high-pressure conditions to form the amine intermediate .

- Hydrochloride formation : Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt .

Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reagents. Industrial methods may employ continuous flow reactors for scalability .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Using programs like SHELXL to resolve crystal structures and validate bond lengths/angles .

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., chlorine at C2, methoxy at C3) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 244.07) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields in the final hydrochloride salt formation?

Methodological Answer: Low yields often arise from incomplete protonation or impurities. Solutions include:

Q. Q4. What strategies resolve enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Employing chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Enzymatic resolution : Using lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Stability and Degradation Analysis

Q. Q5. How should researchers design stability studies for this compound under stress conditions?

Methodological Answer:

Q. Q6. Why might solubility predictions (e.g., LogP) contradict experimental observations?

Methodological Answer: Discrepancies arise from:

- Hydrogen bonding : The compound’s amine and methoxy groups form strong intermolecular bonds, reducing solubility despite moderate LogP values .

- Crystallinity : Highly ordered crystal lattices (validated via XRD) limit dissolution in polar solvents .

Computational and Mechanistic Research

Q. Q7. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. Q8. What explains conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer: Contradictions may stem from:

- Stereochemical variations : Undetected diastereomers (e.g., from incomplete chiral resolution) can skew activity profiles .

- Impurity interference : Trace byproducts (e.g., dechlorinated analogs) may act as antagonists or agonists in assays .

Data Interpretation and Reproducibility

Q. Q9. How should researchers resolve discrepancies in crystallographic data vs. NMR assignments?

Methodological Answer:

Q. Q10. What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.